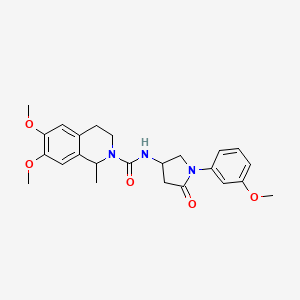
6,7-ジメトキシ-N-(1-(3-メトキシフェニル)-5-オキソピロリジン-3-イル)-1-メチル-3,4-ジヒドロイソキノリン-2(1H)-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C24H29N3O5 and its molecular weight is 439.512. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
EZH2阻害
この化合物は、キノリン誘導体であり、EZH2(Enhancer of Zeste Homologue 2)の阻害に効果があることがわかっています . EZH2は、ヒストンリジンN-メチルトランスフェラーゼであり、多くの種類の癌で過剰に活性化または過剰発現しています . したがって、この化合物は、癌治療に潜在的に使用できる可能性があります。
抗癌活性
この化合物は、抗癌活性も有する可能性があります。 これは、阻害することができるEZH2が、しばしば腫瘍の進行に関与し、予後不良と相関しているためです . したがって、EZH2を阻害することにより、腫瘍の増殖を遅らせ、予後を改善できる可能性があります。
SOS1タンパク質分解
この化合物は、SOS1タンパク質の分解に潜在的に使用できる可能性があります . SOS1タンパク質は、癌で頻繁に突然変異するRAS癌遺伝子ファミリーの調節に関与しています . したがって、この化合物は、癌治療に潜在的に使用できる可能性があります。
RAS媒介性疾患の治療
この化合物は、RAS癌遺伝子ファミリーによって媒介される疾患の治療に潜在的に使用できる可能性があります . これは、RAS癌遺伝子ファミリーを調節するSOS1タンパク質を分解できるためです .
医薬組成物
この化合物は、SOS1媒介性疾患の治療のための医薬組成物に潜在的に使用できる可能性があります . これは、これらの疾患に関与するSOS1タンパク質を分解できるためです .
研究ツール
この化合物は、EZH2およびSOS1タンパク質、ならびにRAS癌遺伝子ファミリーの研究における研究ツールとして潜在的に使用できる可能性があります . これは、EZH2を阻害し、SOS1タンパク質を分解できるためです .
特性
IUPAC Name |
6,7-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5/c1-15-20-13-22(32-4)21(31-3)10-16(20)8-9-26(15)24(29)25-17-11-23(28)27(14-17)18-6-5-7-19(12-18)30-2/h5-7,10,12-13,15,17H,8-9,11,14H2,1-4H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPVSGJOMCSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2389465.png)
![2-methoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2389467.png)
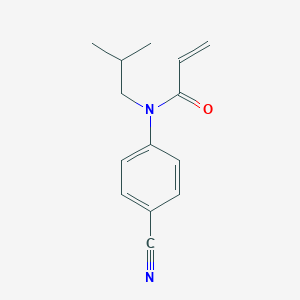
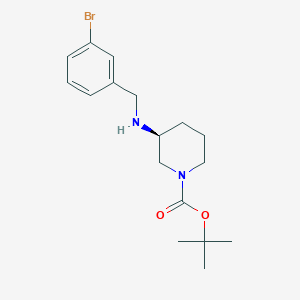
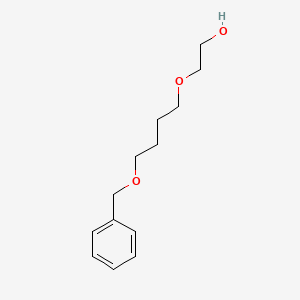
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 2-chloropropanoate](/img/structure/B2389474.png)
![1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2389475.png)
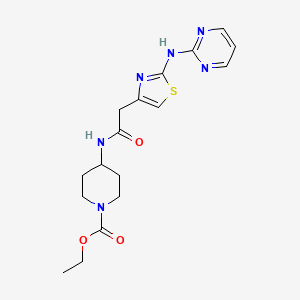
![N-(1-cyanocyclopentyl)-3-[(2-cyanophenyl)methoxy]benzamide](/img/structure/B2389478.png)
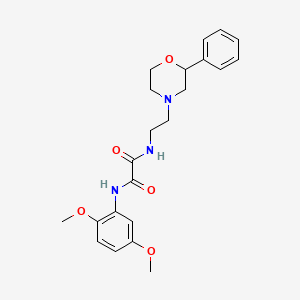
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2389483.png)
![N-(2-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2389485.png)
![2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389486.png)

